

# Application Notes and Protocols: Labeling FAPI-34 with <sup>188</sup>Re for Radionuclide Therapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer therapy due to its overexpression in the stroma of more than 90% of epithelial carcinomas, with low expression in healthy tissues.[1][2][3] FAP inhibitors (FAPI) labeled with radionuclides have demonstrated high tumor uptake, making them excellent candidates for theranostics.[1][4] **FAPI-34**, in particular, has been identified as a strong candidate for SPECT imaging when labeled with Technetium-99m ( $^{99}$ mTc) and shows potential for radionuclide therapy.[5][6][7] The chelator used in **FAPI-34** is also suitable for labeling with the therapeutic beta-emitter Rhenium-188 ( $^{188}$ Re), which has favorable nuclear characteristics for therapy, including a half-life of 17 hours and the emission of both therapeutic  $\beta^-$  particles (Emax = 2.12 MeV) and y emissions suitable for SPECT imaging (155 keV, 15% abundance).[7][8] This document provides detailed protocols for the radiolabeling of **FAPI-34** with  $^{188}$ Re and its preclinical evaluation for targeted radionuclide therapy.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo data for FAPI derivatives. While specific data for <sup>188</sup>Re-**FAPI-34** is emerging, data from the structurally similar <sup>99</sup>mTc-**FAPI-34** and other <sup>188</sup>Re-labeled FAPIs provide valuable insights.

Table 1: In Vitro Properties of FAPI Derivatives



Compound	IC50 (nM)	Cell Binding (% total applied dose)	Internalization (% of total binding)
<sup>99</sup> mTc-FAPI-19	6.4 - 12.7	Specific binding to FAP-expressing cells	>95%
<sup>99</sup> mTc-FAPI-34	6.4 - 12.7	≤45%	>95%
[ <sup>188</sup> Re]Re-MAS <sub>3</sub> - DOTA-FAPI	21.6 ± 2.34	Not specified	Not specified
[ <sup>188</sup> Re]Re-MAE <sub>3</sub> - DOTA-FAPI	24.2 ± 1.38	Not specified	Not specified

Data compiled from multiple sources.[5][6][7][8][9][10]

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Tumor-Bearing Mice (%ID/g)

Organ	1 hour post-injection	4 hours post-injection
Blood	< 1	<1
Liver	0.91 ± 0.25	0.73 ± 0.18
Kidneys	High uptake	Not specified
Tumor	5.4 ± 2.05	4.3 ± 1.95

Data from Lindner et al.[6][10]

Table 3: In Vivo Tumor Uptake of <sup>188</sup>Re-Labeled FAPI Derivatives in HT1080-FAP Xenografts

Compound	3 hours post-injection (SUVmax)
[ <sup>188</sup> Re]Re-MAS <sub>3</sub> -DOTA-FAPI	$0.96 \pm 0.05$
[ <sup>188</sup> Re]Re-MAE <sub>3</sub> -DOTA-FAPI	$1.54 \pm 0.08$

Data from a recent study on novel <sup>188</sup>Re-labeled FAPIs.[8]



# Experimental Protocols Protocol 1: Radiolabeling of FAPI-34 with <sup>188</sup>Re

This protocol is adapted from the established methods for labeling **FAPI-34** with <sup>99</sup>mTc, leveraging the chemical homology between Rhenium and Technetium.[11]

### Materials:

- FAPI-34 precursor
- 188Re-perrhenate (Na<sup>188</sup>ReO<sub>4</sub>) eluted from a <sup>188</sup>W/<sup>188</sup>Re generator
- Stannous chloride (SnCl<sub>2</sub>) solution
- Sodium tartrate buffer (pH 2.0-3.5)
- Sterile, pyrogen-free reaction vials
- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- In a sterile reaction vial, combine 10-20 μg of the FAPI-34 precursor with the sodium tartrate buffer.
- Add a freshly prepared solution of SnCl<sub>2</sub> as a reducing agent. The optimal amount should be determined empirically, typically in the range of 5-15 μg.
- Add the desired activity of 188Re-perrhenate (e.g., 100-500 MBq) to the vial.
- Gently mix the contents and incubate the reaction mixture at 95-100°C for 30-60 minutes.[8]
- After incubation, allow the vial to cool to room temperature.
- Perform quality control to determine the radiochemical purity (RCP).



### **Quality Control:**

- Radio-TLC: Use ITLC-SG strips with a suitable mobile phase (e.g., saline and acetone) to separate the labeled <sup>188</sup>Re-**FAPI-34** from free <sup>188</sup>ReO<sub>4</sub><sup>-</sup> and colloidal <sup>188</sup>Re.
- Radio-HPLC: A more precise method using a C18 column with a gradient of acetonitrile and water (containing 0.1% TFA) can be used to determine RCP.
- A radiochemical purity of >95% is generally required for in vitro and in vivo studies.

# Protocol 2: In Vitro Cell Binding and Internalization Assay

### Materials:

- FAP-positive cell line (e.g., HT-1080-FAP) and a FAP-negative control cell line (e.g., HT-1080).[8]
- · Cell culture medium
- 188Re-**FAPI-34**
- Unlabeled FAPI-34 (for blocking studies)
- Phosphate-buffered saline (PBS)
- Gamma counter

### Procedure:

- Cell Seeding: Seed an equal number of FAP-positive and FAP-negative cells into multi-well plates and allow them to attach overnight.
- · Binding Assay:
  - Remove the culture medium and wash the cells with PBS.



- Add fresh medium containing a known concentration of <sup>188</sup>Re-FAPI-34 (e.g., 1 nM) to each well.
- For blocking experiments, add a 100-fold excess of unlabeled FAPI-34 to a subset of wells
   15 minutes prior to adding the radiotracer.
- Incubate at 37°C for a defined period (e.g., 1 hour).
- Remove the radioactive medium and wash the cells twice with cold PBS.
- Lyse the cells and measure the radioactivity in a gamma counter.
- Internalization Assay:
  - Follow the binding assay procedure.
  - After washing with PBS, add an acid wash buffer (e.g., glycine buffer, pH 2.5) to the cells for 5-10 minutes on ice to strip off the surface-bound radiotracer.
  - Collect the supernatant (surface-bound fraction).
  - Lyse the cells to determine the internalized radioactivity.
  - Measure the radioactivity of both fractions in a gamma counter.

## Protocol 3: In Vivo Biodistribution Studies in Tumor-Bearing Mice

#### Materials:

- Immunocompromised mice (e.g., nude mice)
- FAP-positive tumor cells (e.g., HT-1080-FAP)
- <sup>188</sup>Re-**FAPI-34**
- Saline solution
- Anesthesia



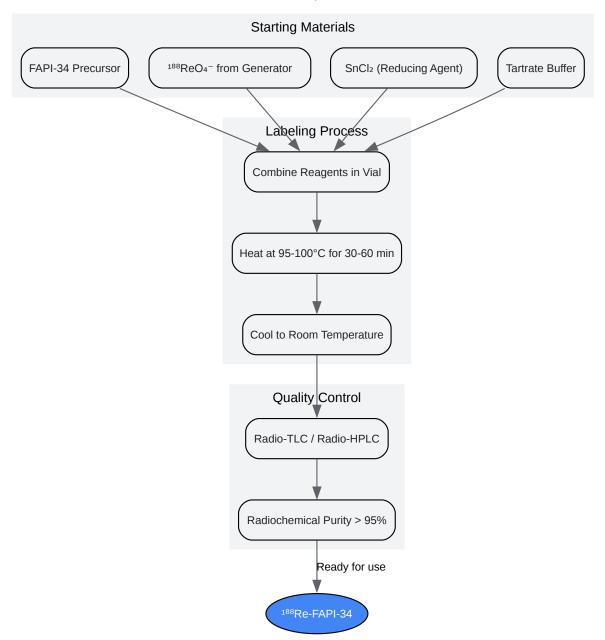
Gamma counter

#### Procedure:

- Tumor Xenograft Model: Subcutaneously inoculate mice with FAP-positive tumor cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
- Radiotracer Injection: Inject a known amount of <sup>188</sup>Re-FAPI-34 (e.g., 1-2 MBq) into the tail vein of each mouse.
- · Biodistribution:
  - At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).[4]
  - Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
  - Weigh each tissue sample and measure the radioactivity using a gamma counter.
  - Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

### **Visualizations**





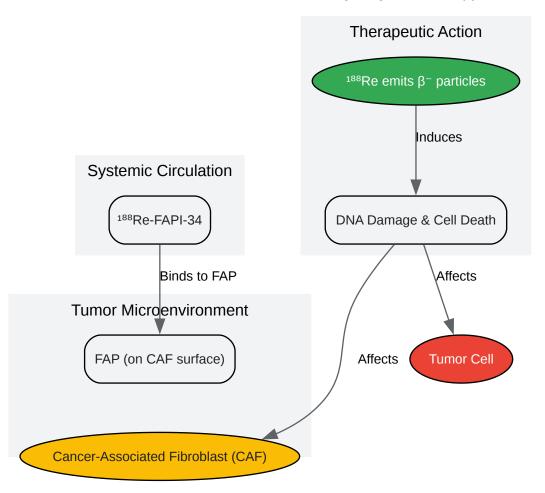
<sup>188</sup>Re-FAPI-34 Radiosynthesis Workflow

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Caption: Workflow for the radiosynthesis and quality control of <sup>188</sup>Re-FAPI-34.



### Mechanism of <sup>188</sup>Re-FAPI-34 Tumor Targeting and Therapy



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Caption: <sup>188</sup>Re-**FAPI-34** targets FAP on CAFs, delivering localized β<sup>-</sup> radiation.

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